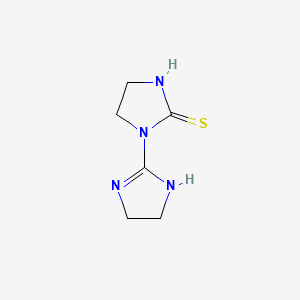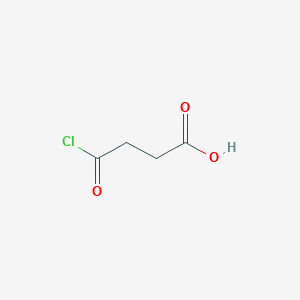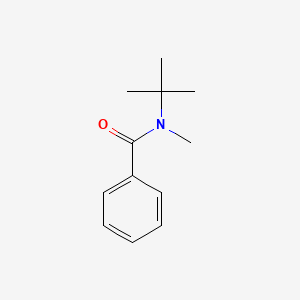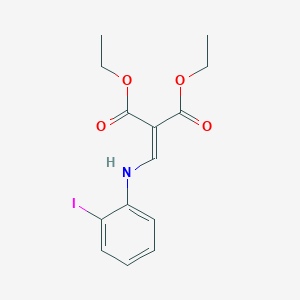
2,6-Diaminobenzonitrile
Overview
Description
2,6-Diaminobenzonitrile is a chemical compound with the molecular formula C7H7N3 . It is also known by other names such as Anthranilonitrile, o-Aminobenzonitrile, o-Cyanoaniline, 2-Aminobenzonitrile, 2-Cyano-1-aminobenzene, and 2-Cyanoaniline .
Molecular Structure Analysis
The molecular structure of 2,6-Diaminobenzonitrile consists of a benzene ring with two amino (-NH2) groups and one nitrile (-CN) group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering of the carbon atoms in the ring.properties
CAS RN |
49635-80-5 |
|---|---|
Product Name |
2,6-Diaminobenzonitrile |
Molecular Formula |
C7H7N3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
2,6-diaminobenzonitrile |
InChI |
InChI=1S/C7H7N3/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,9-10H2 |
InChI Key |
BLIPJNHFQUBALY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)N)C#N)N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C#N)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[Bis(2-methylpropyl)amino]benzene-1,3-diol](/img/structure/B3190814.png)





![6-Methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3190865.png)



